N-(1,2-oxazol-3-ylmethylsulfonyl)adamantane-2-carboxamide
Description
N-(1,2-oxazol-3-ylmethylsulfonyl)adamantane-2-carboxamide is a compound that combines the unique structural features of adamantane, oxazole, and sulfonamide groups. Adamantane derivatives are known for their stability and rigidity, while oxazole rings are recognized for their biological activity. The sulfonamide group adds further versatility, making this compound of interest in various fields of research.
Properties
IUPAC Name |
N-(1,2-oxazol-3-ylmethylsulfonyl)adamantane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c18-15(17-22(19,20)8-13-1-2-21-16-13)14-11-4-9-3-10(6-11)7-12(14)5-9/h1-2,9-12,14H,3-8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIHIHKIGNSHRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3C(=O)NS(=O)(=O)CC4=NOC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-oxazol-3-ylmethylsulfonyl)adamantane-2-carboxamide typically involves multiple steps. One common route starts with the functionalization of adamantane, followed by the introduction of the oxazole ring and the sulfonamide group. Key steps may include:
Functionalization of Adamantane: This can be achieved through radical or carbocation intermediates, which are known for their stability and reactivity.
Formation of Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Sulfonamide Group: This step often involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(1,2-oxazol-3-ylmethylsulfonyl)adamantane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazole ring or the sulfonamide group.
Substitution: The compound can participate in substitution reactions, particularly at the oxazole ring and the adamantane core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the oxazole ring or the adamantane core .
Scientific Research Applications
N-(1,2-oxazol-3-ylmethylsulfonyl)adamantane-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1,2-oxazol-3-ylmethylsulfonyl)adamantane-2-carboxamide involves its interaction with specific molecular targets. The oxazole ring and sulfonamide group are known to interact with enzymes and receptors, potentially inhibiting their activity. The adamantane core provides structural stability, allowing the compound to effectively bind to its targets .
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxamides: These compounds share the carboxamide group and have shown significant biological activity.
Oxazole Derivatives: Compounds with oxazole rings are known for their diverse biological activities, including antimicrobial and anticancer properties.
Adamantane Derivatives: These compounds are recognized for their stability and are used in various applications, including drug development and material science.
Uniqueness
N-(1,2-oxazol-3-ylmethylsulfonyl)adamantane-2-carboxamide is unique due to the combination of its structural features. The presence of the adamantane core, oxazole ring, and sulfonamide group provides a versatile platform for various applications, making it distinct from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
